molecular formula C8H8N4 B13869832 5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine

5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine

Cat. No.: B13869832
M. Wt: 160.18 g/mol
InChI Key: VGDKGGLEMCUKRK-UHFFFAOYSA-N
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Description

5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne to form the triazole ring. The starting materials for this synthesis are usually 2-ethynylpyridine and an azide derivative. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, and is typically performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems suggest that large-scale synthesis could be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions and can be scaled up to produce significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the triazole or pyridine ring.

Mechanism of Action

The mechanism of action of 5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine involves its ability to coordinate with metal ions and interact with biological macromolecules. The triazole ring can form stable complexes with transition metals, which can then interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-triazol-4-yl)pyridine
  • 2-(1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1H-1,2,4-triazol-5-yl)pyridine

Uniqueness

5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine is unique due to the presence of a methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to form metal complexes and interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

5-methyl-2-(2H-triazol-4-yl)pyridine

InChI

InChI=1S/C8H8N4/c1-6-2-3-7(9-4-6)8-5-10-12-11-8/h2-5H,1H3,(H,10,11,12)

InChI Key

VGDKGGLEMCUKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NNN=C2

Origin of Product

United States

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